molecular formula C11H14BrClFN B595144 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride CAS No. 1242336-61-3

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride

Cat. No.: B595144
CAS No.: 1242336-61-3
M. Wt: 294.592
InChI Key: HLKGOCKBYCONPS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride ( 1242336-61-3) is a high-purity chemical building block with the molecular formula C11H14BrClFN and a molecular weight of 294.59 g/mol . This compound is supplied as a white to off-white powder and is of particular value in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine moiety linked to a bromo- and fluoro-substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key scaffold in the exploration of new pharmacologically active substances. The presence of halogen substituents offers reactive sites for further functionalization via cross-coupling reactions, which is essential in creating libraries of compounds for biological screening. Recent scientific literature highlights the role of similar bromo-fluorophenyl and piperidine-containing compounds in the synthesis of novel molecules evaluated for antimicrobial and antifungal activities . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. The compound should be stored in a cool, dry place and handled by qualified professionals using appropriate personal protective equipment. Custom synthesis and scale-up services are available upon request. For specific technical data, including NMR spectra and chromatographic purity data, please contact our technical support team.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKGOCKBYCONPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682131
Record name 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-61-3
Record name Piperidine, 1-(3-bromo-5-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

  • N-Protection of Piperidone : N-Benzyl-3-piperidone is prepared to protect the amine during subsequent steps.

  • Grignard Addition : 3-Bromo-5-fluorophenyl magnesium bromide is reacted with N-benzyl-3-piperidone at 0–5°C in anhydrous tetrahydrofuran (THF). This yields the tertiary alcohol intermediate, 3-hydroxy-3-(3-bromo-5-fluorophenyl)-N-benzylpiperidine.

  • Dehydration : The alcohol undergoes elimination using acidic conditions (e.g., HCl/EtOH) or silicone-based dehydrating agents to form 3-(3-bromo-5-fluorophenyl)-N-benzyl-1,2,3,6-tetrahydropyridine.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the tetrahydropyridine ring, yielding N-benzyl-3-(3-bromo-5-fluorophenyl)piperidine.

  • Deprotection and Salt Formation : The benzyl group is removed via hydrogenolysis (H₂/Pd(OH)₂), and the free base is treated with HCl in ether to precipitate the hydrochloride salt.

Key Data:

  • Yield : 60–75% over five steps.

  • Critical Parameters :

    • Strict temperature control during Grignard addition to prevent diastereomer formation.

    • Use of anhydrous solvents to avoid reagent decomposition.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a direct route to introduce the piperidine moiety to the halogenated aryl ring. This method avoids multi-step protection-deprotection sequences.

Reaction Protocol

  • Substrate Preparation : 1-Bromo-3-fluoro-5-iodobenzene is synthesized via directed ortho-metalation of 1-bromo-3-fluorobenzene, followed by iodination.

  • Coupling Reaction : The aryl iodide is reacted with piperidine using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C.

  • Salt Formation : The product is treated with HCl gas in dichloromethane to yield the hydrochloride salt.

Key Data:

  • Yield : 50–65% for the coupling step.

  • Advantages :

    • Single-step introduction of the piperidine group.

    • Tolerance of electron-withdrawing substituents due to strong Pd-ligand interactions.

Alkylation of Piperidine Precursors

Alkylation strategies, inspired by methods for 1-alkyl-3-phenylpiperidines, involve nucleophilic substitution between piperidine and a halogenated aryl electrophile.

Two-Step Alkylation-Hydrohalogenation

  • Mitsunobu Reaction : Piperidine is coupled to 3-bromo-5-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This forms 1-(3-bromo-5-fluorophenyl)piperidine via an SN2 mechanism.

  • Hydrochloride Formation : The product is dissolved in acetone and treated with concentrated HCl, yielding the crystalline hydrochloride salt.

Key Data:

  • Yield : 40–55% for the Mitsunobu step.

  • Limitations :

    • Competing elimination reactions reduce efficiency.

    • High reagent costs due to stoichiometric phosphine usage.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Grignard-Based60–75%HighHighModerate
Buchwald-Hartwig50–65%ModerateHighHigh
Alkylation40–55%LowModerateLow
  • Grignard Approach : Preferred for stereochemical control but requires specialized equipment for low-temperature reactions.

  • Buchwald-Hartwig : Ideal for large-scale production despite palladium costs.

  • Alkylation : Limited to small-scale synthesis due to moderate yields.

Challenges and Optimization

Regioselectivity in Aryl Substitution

The electron-withdrawing bromine and fluorine groups direct electrophilic substitution to the para position relative to bromine. However, steric hindrance at the 3- and 5-positions necessitates careful catalyst selection in coupling reactions.

Byproduct Formation

  • Grignard Method : Over-addition of the aryl reagent can produce diarylpiperidines, mitigated by slow reagent addition.

  • Buchwald-Hartwig : Homocoupling of aryl halides occurs if ligand loading is insufficient, addressed by increasing Xantphos stoichiometry .

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Properties
1-(3-Bromo-5-fluorophenyl)piperidine HCl C₁₁H₁₂BrFN·HCl 293.5 Bromo, Fluoro High polarity due to halogen substituents
Phencyclidine HCl (PCP) C₁₇H₂₅N·HCl 279.8 Phenylcyclohexyl Lipophilic; m.p. 224–226°C
α-Piperidinobutiophenone HCl C₁₅H₂₁NO·HCl 267.8 Phenyl, butiophenone UV/Vis λmax: 252 nm
1-(2-Chloroethyl)piperidine HCl C₇H₁₄ClN·HCl 184.1 Chloroethyl Intermediate for antitussive Cloperastine

Key Observations :

  • Halogen Influence : The bromo and fluoro groups in the target compound enhance its polarity compared to PCP’s lipophilic phenylcyclohexyl group, which may affect solubility and blood-brain barrier penetration.
  • Molecular Weight : The target compound’s higher molecular weight (293.5 g/mol) compared to PCP (279.8 g/mol) reflects the added mass of bromine and fluorine .

Pharmacological and Functional Comparisons

Phencyclidine Hydrochloride (PCP)
  • Activity : PCP is a potent NMDA receptor antagonist and sigma receptor ligand, with psychostimulant and neurotoxic properties. It is used in neuroscience research but requires stringent safety protocols due to its neurotoxicity .
α-Piperidinobutiophenone Hydrochloride
  • Application: Used in forensic analysis due to UV/Vis activity (λmax 252 nm). The butiophenone moiety distinguishes it from the target compound’s bromo-fluorophenyl group .
1-(2-Chloroethyl)piperidine Hydrochloride
  • Application : Serves as an intermediate for Cloperastine (antitussive) and anticancer therapies. The chloroethyl group enables alkylation reactions, a functional feature absent in the target compound .

Research Implications and Unanswered Questions

The absence of explicit pharmacological data for this compound underscores a research gap. Further studies could explore:

Receptor affinity (e.g., NMDA, sigma, or AMPA receptors).

Toxicity profiles and metabolic stability.

Synthetic utility as a halogenated intermediate in medicinal chemistry.

Biological Activity

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a brominated and fluorinated phenyl group. Its molecular formula is C11H12BrFHClC_{11}H_{12}BrF\cdot HCl, and its molecular weight is approximately 292.58 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds with similar piperidine structures often act as modulators of neurotransmitter receptors, including dopamine and serotonin receptors. The presence of bromine and fluorine atoms may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects in conditions such as schizophrenia and depression.

Antipsychotic Activity

A study focusing on the pharmacological profile of piperidine derivatives highlighted the antipsychotic potential of compounds similar to this compound. In vitro assays demonstrated that these compounds could modulate dopamine receptor activity, which is crucial for managing symptoms associated with schizophrenia .

Neuroprotective Properties

Other studies have suggested that piperidine derivatives exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involves the inhibition of apoptotic pathways and modulation of inflammatory responses, which could be beneficial in neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of halogenated piperidines have shown promising results. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Case Study 1: Schizophrenia Model

In a preclinical model of schizophrenia, researchers administered this compound to rats exhibiting amphetamine-induced hyperlocomotion. The compound significantly reduced hyperactivity without causing motor impairments, suggesting its potential as an antipsychotic agent .

Case Study 2: Neuroprotection in Parkinson's Disease

Another study evaluated the neuroprotective effects of piperidine derivatives in a Parkinson's disease model. The results indicated that treatment with these compounds led to reduced neuronal loss and improved motor function in treated animals compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundPiperidine derivativeAntipsychotic, Neuroprotective
2-Amino-5-(2-bromophenyl)furan-3-carbonitrileHeterocyclic compoundAnticancer, Antimicrobial
Pyrrolyl Benzamide DerivativesNitrogen heterocyclesAntibacterial

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